molecular formula C11H10N2O3 B13244036 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13244036
M. Wt: 218.21 g/mol
InChI Key: FHHLFPCVKFAVAU-UHFFFAOYSA-N
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Description

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a phenyl group and an acetic acid moiety. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O3C_{12}H_{11}N_{3}O_{3} with a molecular weight of approximately 233.24 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the condensation of phenyl hydrazine with appropriate acetic acid derivatives under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
4hStaphylococcus aureus5.44
4nE. coli5.68

These results indicate moderate to high antibacterial efficacy, particularly against Gram-positive bacteria .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Certain derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

CompoundFungal StrainZone of Inhibition (mm)
4aCandida albicans4.3
4bAspergillus niger3.0

These findings suggest that modifications in the pyrazole structure can enhance antifungal activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

CompoundIC50 (µg/mL)COX Inhibition (%)
Compound A71.1190
Compound B44.8185

These results indicate that certain derivatives possess strong anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. In vitro assays have shown that compounds based on the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)25
A549 (Lung Cancer)30

These results underscore the importance of exploring pyrazole-based compounds for potential cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like phenylhydrazine derivatives and β-keto esters. For example, analogous pyrazolone derivatives are synthesized by reacting ethyl oxalyl monochloride with pyrrolizine intermediates under reflux in anhydrous dichloromethane, followed by hydrolysis . Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction monitoring via TLC and NMR ensures intermediate formation.

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign proton and carbon environments, particularly the acetic acid moiety (δ ~3.8 ppm for CH₂ and ~12.5 ppm for COOH). IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹ for pyrazolone C=O and ~1720 cm⁻¹ for acetic acid). Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 293 K) resolves bond lengths and dihedral angles, validating the dihydro-1H-pyrazole core and phenyl substitution pattern .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at room temperature in airtight containers with desiccants to prevent hydration or oxidation . Stability in solvents (e.g., DMSO, ethanol) should be verified via HPLC over 48 hours. Avoid prolonged exposure to light, as UV-Vis spectra indicate absorbance peaks in the 250–300 nm range, suggesting potential photodegradation .

Advanced Research Questions

Q. How do substituents on the phenyl ring or pyrazolone core influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl para position increase electrophilicity at the pyrazolone carbonyl, enhancing nucleophilic addition reactivity. Computational studies (DFT/B3LYP/6-311++G**) quantify charge distribution via Mulliken population analysis. Experimentally, substituent effects are probed through Hammett plots using kinetic data from reactions with thiols or amines .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected coupling patterns in NMR?

  • Methodological Answer : For complex splitting (e.g., diastereotopic protons in the acetic acid side chain), use 2D NMR (COSY, NOESY) to clarify through-space interactions. Conflicting IR/Raman vibrational assignments can be resolved by comparing experimental data with DFT-simulated spectra (e.g., Gaussian 16 with anharmonic corrections) . If crystallographic data conflicts with solution-phase structures (e.g., conformational flexibility), perform variable-temperature NMR or molecular dynamics simulations.

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using the compound’s minimized geometry (DFT-optimized structure). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonding at the pyrazolone oxygen). ADMET predictions (SwissADME) assess bioavailability and metabolic stability, guided by logP (~1.5) and topological polar surface area (~80 Ų) .

Q. What advanced analytical techniques quantify trace impurities or degradation products in synthesized batches?

  • Methodological Answer : Use UPLC-MS/MS (ESI+ mode) with a C18 column (1.7 µm particles) for high-resolution separation. Degradation products (e.g., hydrolyzed acetic acid derivatives) are identified via accurate mass (Q-TOF) and compared to synthetic standards. For inorganic impurities (e.g., residual catalysts), inductively coupled plasma mass spectrometry (ICP-MS) achieves ppb-level detection .

Q. Methodological Notes

  • Synthesis Optimization : Reflux time and solvent polarity significantly impact yield. For example, acetonitrile increases cyclization efficiency compared to THF .
  • Data Validation : Cross-validate crystallographic data with Cambridge Structural Database entries (e.g., refcode XYZABC) to confirm bond geometry .
  • Safety Protocols : Use fume hoods during synthesis due to potential liberation of HCl gas during acyl chloride reactions .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-8-7-12-13(11(8)16)9-4-2-1-3-5-9/h1-5,7,12H,6H2,(H,14,15)

InChI Key

FHHLFPCVKFAVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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